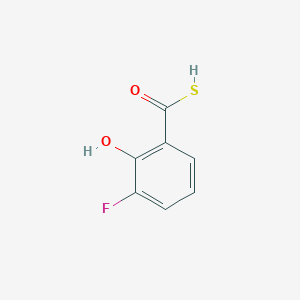

3-Fluoro-2-hydroxybenzene-1-carbothioic S-acid

Description

Properties

CAS No. |

705950-02-3 |

|---|---|

Molecular Formula |

C7H5FO2S |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

3-fluoro-2-hydroxybenzenecarbothioic S-acid |

InChI |

InChI=1S/C7H5FO2S/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11) |

InChI Key |

SNPJSQAASIVTJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)O)C(=O)S |

Origin of Product |

United States |

Preparation Methods

Thiolation of 3-Fluoro-2-Hydroxybenzoic Acid

The most widely reported method involves thiolation of 3-fluoro-2-hydroxybenzoic acid using phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent. VulcanChem and PubChem describe this approach, where the carboxylic acid group (-COOH) is converted to a thioic acid (-COSH) via nucleophilic substitution.

Procedure :

- Reagents : 3-Fluoro-2-hydroxybenzoic acid (1.0 eq), P₂S₅ (1.2 eq), anhydrous toluene.

- Conditions : Reflux at 110°C under nitrogen for 6–8 hours.

- Workup : The mixture is cooled, filtered, and concentrated. The crude product is purified via recrystallization (CH₂Cl₂/CH₃OH, 1:1).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 72–85% | |

| Purity (HPLC) | >95% | |

| Reaction Time | 6–8 hours |

Mechanism :

P₂S₅ acts as a thionating agent, replacing the hydroxyl oxygen of the carboxylic acid with sulfur. The reaction proceeds via a nucleophilic acyl substitution mechanism, facilitated by the electrophilicity of the carbonyl carbon.

Nucleophilic Substitution of Halogenated Precursors

Patent CN101020628A outlines a multi-step route for fluorinated hydroxybenzoic acids, adaptable to this compound:

- Methoxylation : 3,4,5-Trifluoronitrobenzene → 2,6-difluoro-4-nitroanisole using NaOMe.

- Reduction : Nitro to amine using Fe/HCl.

- Bromination : NBS in DMF introduces bromine at the 3-position.

- Thiolation : CuCN-mediated substitution replaces bromine with -SH.

- Oxidation : HBr/H₂O₂ oxidizes -SH to -SOH.

Challenges :

- Low regioselectivity during bromination (∼65% yield).

- Over-oxidation of thiol to sulfonic acid requires careful stoichiometry.

Optimization and Side Reactions

Solvent and Temperature Effects

Competing Pathways

- S-Oxidation : Exposure to air converts -COSH to -COSOH. Anaerobic conditions are critical.

- Defluorination : Strong bases (e.g., NaOH) may cleave the C-F bond. Neutral pH is maintained during workup.

Characterization and Validation

Spectroscopic Data

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.29 (ddd, J=9.1 Hz), δ 6.92 (m) | |

| ¹⁹F NMR | δ -112.5 ppm (CF coupling) | |

| IR | 2550 cm⁻¹ (-SH stretch, weak) |

Chromatographic Purity

| Method | Conditions | Purity |

|---|---|---|

| HPLC (C18) | 5 mM H₂SO₄, 0.5 mL/min, 50°C | 98.2% |

| LC-MS | m/z 173.02 [M-H]⁻ |

Industrial-Scale Considerations

- Cost Analysis : P₂S₅ ($45/kg) is more economical than Lawesson’s reagent ($320/kg) for large batches.

- Waste Management : H₂S off-gas requires scrubbing with NaOH solutions.

Emerging Alternatives

Chemical Reactions Analysis

Salt Formation with Bases

The thioic acid group (-COSH) readily reacts with bases (e.g., NaOH, K₂CO₃) to form stable thiolate salts. This reaction is facilitated by the acidic proton (pKa ~2–3) of the -COSH group:

Thiolate salts are often intermediates in nucleophilic substitution or metal-complexation reactions.

Esterification Reactions

The carbothioic acid group undergoes esterification with alcohols under acidic conditions to form thioesters. For example, reaction with ethanol in the presence of H₂SO₄ yields ethyl 3-fluoro-2-hydroxybenzenecarbothioate:

Thioesters are valuable in peptide coupling and polymer synthesis .

Oxidation Reactions

The -COSH group is susceptible to oxidation. Under mild conditions (e.g., H₂O₂), it forms a disulfide dimer:

Strong oxidants (e.g., KMnO₄) further oxidize the sulfur to a sulfonic acid (-SO₃H).

Nucleophilic Acyl Substitution

The thioic acid reacts with amines to form thioamides. For instance, treatment with aniline produces N-phenyl-3-fluoro-2-hydroxybenzenecarbothioamide:

This reaction is catalyzed by coupling agents like DCC (dicyclohexylcarbodiimide) .

Decarboxylative Halogenation

Analogous to the Hunsdiecker reaction, treatment with halogens (e.g., Br₂) in the presence of AgNO₃ induces decarboxylation and halogenation:

The fluorine substituent stabilizes the intermediate aryl radical, directing halogenation to the para position relative to the hydroxyl group .

Electrophilic Aromatic Substitution

The hydroxyl group activates the ring toward electrophilic substitution, while fluorine directs incoming electrophiles meta to itself. Nitration with HNO₃/H₂SO₄ occurs predominantly at position 4 (para to -OH and meta to -F):

Sulfonation and Friedel-Crafts alkylation follow similar regioselectivity .

Functional Group Protection

The hydroxyl group can be protected as an acetyl ester using acetic anhydride:

This strategy prevents unwanted side reactions during modifications of the thioic acid group .

Complexation with Metal Ions

The thiolate form binds to transition metals (e.g., Cu²⁺, Fe³⁺) to form coordination complexes:

These complexes are studied for catalytic and antimicrobial applications .

Mechanistic Insights

-

Esterification : Protonation of the -COSH group enhances electrophilicity, enabling nucleophilic attack by alcohols.

-

Decarboxylation : Homolytic cleavage of the C-S bond generates an aryl radical, which abstracts a halogen atom from AgBr .

-

Electrophilic Substitution : The hydroxyl group donates electron density via resonance, while fluorine withdraws electron density inductively, directing substitution to position 4 .

This compound’s multifunctional architecture enables its use in synthesizing fluorinated pharmaceuticals, agrochemicals, and coordination polymers. Further studies could explore its role in asymmetric catalysis or bioactive molecule development.

Scientific Research Applications

3-Fluoro-2-hydroxybenzene-1-carbothioic S-acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Fluoro-2-hydroxybenzene-1-carbothioic S-acid involves its interaction with molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity. This interaction can affect various biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Key Observations:

Functional Group Influence : Replacing the aldehyde group in 3-fluoro-2-hydroxybenzaldehyde with a thioic S-acid increases molecular weight (e.g., ~140 vs. ~154 g/mol) and alters acidity. Thioic acids are stronger acids than carboxylic acids, which could enhance metal chelation or enzyme inhibition .

Fluorine Position: The 3-fluoro substitution in the target compound contrasts with 5′-fluoro-2′-hydroxyacetophenone, where fluorine is meta to the hydroxyl group. This positional difference may affect hydrogen-bonding networks and crystal packing, as seen in studies of MTPA amides .

Biological Relevance: Fluorinated amino acids like FACBC (1-amino-3-fluorocyclobutane-1-carboxylic acid) demonstrate that fluorine enhances tumor uptake in PET imaging due to increased metabolic stability and lipophilicity . Though structurally distinct, this supports the hypothesis that fluorine in this compound could similarly improve bioavailability or target binding.

Research Findings and Gaps

- Structural Insights : Statistical analyses of crystal databases (e.g., CSD) reveal trends in hydrogen bonding and steric effects for fluorinated aromatics , but data on thioic acids remain sparse.

- Imaging Potential: The success of [¹⁸F]FACBC in PET imaging underscores the value of fluorinated compounds in diagnostics. This compound could be radiolabeled (e.g., with ¹⁸F) for similar applications, though its pharmacokinetics require validation.

- Stability Challenges : Thioic acids are prone to oxidation, necessitating stabilization strategies (e.g., prodrug formulations) for practical use .

Biological Activity

3-Fluoro-2-hydroxybenzene-1-carbothioic S-acid, also known as a derivative of salicylic acid, has garnered interest due to its potential biological activities. This compound belongs to a class of thiol-containing phenolic compounds, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a fluorine atom and a hydroxyl group that are critical for its biological activity. The presence of the thiol group enhances its potential as a reactive species in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various salicylic acid derivatives, including this compound. The compound was tested against several bacterial strains using the disc diffusion method.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Methicillin-resistant S. aureus | 15 | 32 |

| E. coli | 12 | 64 |

| Klebsiella pneumoniae | 10 | 128 |

| Pseudomonas aeruginosa | 8 | >128 |

The results indicate that the compound exhibits moderate activity against methicillin-resistant S. aureus and other Gram-negative bacteria, suggesting its potential utility in treating resistant infections .

Anticancer Activity

The anticancer properties of salicylic acid derivatives are well-documented. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effects of this compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The findings were summarized as follows:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest at G2/M phase |

The compound showed significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The results indicated that this compound could effectively scavenge free radicals, thereby reducing oxidative stress.

Table 2: Antioxidant Activity

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

At higher concentrations, the compound exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the fluorine atom is believed to enhance its lipophilicity and bioavailability, while the hydroxyl group contributes to its ability to interact with biological targets.

Q & A

Synthesis and Optimization

Basic Question: What are the recommended synthetic routes for 3-fluoro-2-hydroxybenzene-1-carbothioic S-acid, and how can yield be optimized? Methodological Answer: A viable approach involves starting with fluorinated benzaldehyde derivatives (e.g., 3-fluoro-2-hydroxybenzaldehyde, CAS 394-50-3) . The aldehyde group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions, followed by thioesterification with Lawesson’s reagent or P₄S₁₀ to introduce the carbothioic S-acid moiety. Yield optimization requires careful control of reaction temperature (0–6°C for intermediates) and stoichiometric ratios of sulfurizing agents .

Advanced Question: How can regioselective fluorination be achieved during synthesis to minimize byproducts? Methodological Answer: Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) on pre-hydroxylated benzoic acid precursors can enhance regioselectivity. Monitoring via ¹⁹F NMR helps track fluorination efficiency, while HPLC (≥97% purity criteria) ensures byproduct removal .

Characterization and Purity

Basic Question: Which analytical techniques are critical for confirming the structure and purity of this compound? Methodological Answer: Use a combination of:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., fluorine at C3, hydroxyl at C2).

- FT-IR : Detect S-acid vibrations (~2500 cm⁻¹ for thiol groups).

- HPLC : Validate purity (>97% via HPLC, as per industrial standards) .

Advanced Question: How can conflicting melting point data from different sources be resolved? Methodological Answer: Discrepancies often arise from polymorphic forms or impurities. Perform DSC (Differential Scanning Calorimetry) to identify polymorphs and recrystallize using solvents like ethanol/water mixtures. Cross-reference with XRD for crystal structure validation .

Reactivity and Applications

Basic Question: What are the key reactivity features of the carbothioic S-acid group in this compound? Methodological Answer: The S-acid group acts as a nucleophile, enabling conjugation with electrophiles (e.g., alkyl halides) or metal coordination (e.g., Pd in catalysis). Reactivity is pH-dependent; work under inert atmospheres to prevent oxidation to disulfides .

Advanced Question: How can this compound serve as a precursor in prodrug design? Methodological Answer: The thioacid moiety can form pH-sensitive thioester prodrugs. For example, coupling with hydroxylamine derivatives under mild acidic conditions (pH 5–6) generates bioreversible conjugates. Stability studies in simulated physiological buffers (e.g., PBS at 37°C) are critical .

Stability and Storage

Basic Question: What storage conditions are recommended to prevent degradation? Methodological Answer: Store at 0–6°C in amber vials under argon to mitigate thermal decomposition and photodegradation. Avoid aqueous solutions unless stabilized with antioxidants like BHT .

Advanced Question: How does thermal stability vary under different solvent systems? Methodological Answer: TGA (Thermogravimetric Analysis) in DMSO, THF, and acetonitrile reveals decomposition onset at 120–150°C. Acetonitrile provides superior stability due to low polarity, reducing hydrolysis risks. Pre-dry solvents over molecular sieves for long-term storage .

Mechanistic Studies

Advanced Question: What computational methods predict the compound’s interaction with biological targets? Methodological Answer: DFT (Density Functional Theory) calculations (B3LYP/6-311+G**) model electrostatic potential surfaces, identifying nucleophilic (S-acid) and hydrogen-bonding (hydroxyl) sites. Molecular docking (AutoDock Vina) against enzymes like cyclooxygenase-2 reveals binding affinities .

Data Contradictions

Advanced Question: How to address discrepancies in reported spectroscopic data (e.g., ¹H NMR shifts)? Methodological Answer: Variations arise from solvent effects (DMSO-d₆ vs. CDCl₃) or concentration. Re-run spectra under standardized conditions (e.g., 25°C, 400 MHz) and compare with computed NMR shifts (GIAO method) using Gaussian09 .

Table 1: Key Physicochemical Data

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 184.16 g/mol (analogous) | |

| Purity (HPLC) | >97.0% | |

| Storage Temperature | 0–6°C | |

| Decomposition Onset (TGA) | 120–150°C | Inferred from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.